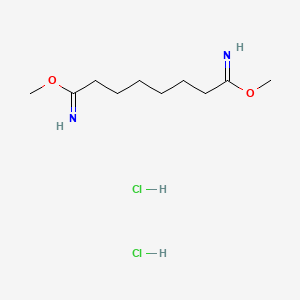

Dimethyl suberimidate dihydrochloride

Vue d'ensemble

Description

Dimethyl suberimidate dihydrochloride is a homobifunctional cross-linking reagent for amino groups . It is used for the modification of tyrosinase to produce biocatalytic enzymatic flow-through detectors and serves as a cross-linker for the preparation of collagen-calcium phosphate composites . It is also used in the treatment of avian myeloblastosis virus (AMV) .

Synthesis Analysis

Dimethyl suberimidate dihydrochloride is typically reacted with primary amines in the pH range 7.0-10.0 to form amidine bonds . It is involved in the chemical modification of tyrosinase for coupling to produce biocatalytic enzymatic flow-through detectors and serves as a cross-linker for the synthesis of collagen-calcium phosphate composites .Molecular Structure Analysis

The molecular formula of Dimethyl suberimidate dihydrochloride is C10H20N2O2 · 2HCl . Its molecular weight is 273.20 .Chemical Reactions Analysis

Dimethyl suberimidate dihydrochloride is used as a cross-linking reagent for amino groups . It is involved in the crosslinking of proteins and poly (allylamine) . It is also used for the modification of tyrosinase to produce biocatalytic enzymatic flow-through detectors .Physical And Chemical Properties Analysis

Dimethyl suberimidate dihydrochloride is a white amorphous powder . It is soluble in water . Its melting point is 213-214 °C .Applications De Recherche Scientifique

C10H20N2O2⋅2HCl C_{10}H_{20}N_{2}O_{2} \cdot 2HCl C10H20N2O2⋅2HCl

, is primarily used as a homobifunctional cross-linking reagent due to its two reactive imidoester groups .Protein Cross-Linking

Dimethyl suberimidate dihydrochloride: is extensively used in protein research for cross-linking. It facilitates the formation of covalent bonds between amino groups within or between protein molecules. This application is crucial for studying protein-protein interactions, protein conformation, and the quaternary structure of proteins .

Enzymatic Flow-Through Detectors

The compound is employed in the chemical modification of tyrosinase, an enzyme used in biosensors. Modified tyrosinase can be coupled to produce biocatalytic enzymatic flow-through detectors, which are instrumental in analytical chemistry for detecting phenolic compounds .

Collagen-Calcium Phosphate Composites

In the field of biomaterials, Dimethyl suberimidate dihydrochloride serves as a cross-linker for the preparation of collagen-calcium phosphate composites. These composites are significant for bone tissue engineering and regenerative medicine due to their biocompatibility and structural similarity to bone mineral .

Membrane Permeability Studies

Due to its membrane-permeable nature, this compound is used to study the internal structures of cells and organelles without compromising the integrity of the membrane. This allows for in-depth biological research while maintaining cell viability .

Analytical Chemistry

In analytical chemistry, Dimethyl suberimidate dihydrochloride is used for the preparation of standards and controls in various assays. Its predictable reactivity with primary amines makes it a reliable standard for calibration and testing .

Drug Delivery Systems

The cross-linking ability of Dimethyl suberimidate dihydrochloride is also explored in the development of drug delivery systems. It can be used to modify the release profiles of drugs by altering the cross-link density in drug-carrier matrices .

Protein Labeling

This compound is utilized in protein labeling techniques where it attaches to specific amino acid residues, allowing researchers to track and visualize proteins in different environments, such as in vivo studies .

Structural Biology

Lastly, in structural biology, Dimethyl suberimidate dihydrochloride is used to stabilize tertiary and quaternary protein structures for X-ray crystallography and electron microscopy, providing insights into protein folding and function .

Each of these applications leverages the unique chemical properties of Dimethyl suberimidate dihydrochloride , making it a versatile tool in scientific research. The compound’s ability to form stable amidine bonds with primary amines under alkaline conditions is particularly valuable across these diverse fields .

Mécanisme D'action

Target of Action

Dimethyl suberimidate dihydrochloride, also known as dimethyl octanediimidate dihydrochloride, primarily targets amino groups . It acts as a cross-linking agent for these amino groups .

Mode of Action

The compound interacts with its targets by forming amidine bonds . This interaction typically occurs in the pH range of 7.0-10.0 . The compound is a homobifunctional cross-linking reagent, meaning it can react with two identical functional groups, in this case, primary amines .

Biochemical Pathways

The compound is involved in the chemical modification of various proteins. For example, it has been used in the amidination of aldolase, glyceraldehyde-3-phosphate dehydrogenase, tryptophan synthetase B protein, L-arabinose isomerase, and the catalytic subunit of E. coli aspartate transcarbamylase . This results in the production of cross-linked proteins, with the reaction predominating within oligomers .

Result of Action

The primary result of the action of dimethyl suberimidate dihydrochloride is the formation of cross-linked proteins . This can have various effects at the molecular and cellular level, depending on the specific proteins involved and the context in which the compound is used.

Action Environment

The efficacy and stability of dimethyl suberimidate dihydrochloride are influenced by environmental factors such as pH and temperature. For instance, the compound is typically reacted with primary amines in the pH range of 7.0-10.0 . Additionally, it is sensitive to moisture and should be stored at 2-8°C . These factors need to be carefully controlled to ensure the effective use of the compound in biochemical research.

Safety and Hazards

Orientations Futures

Dimethyl suberimidate dihydrochloride has been used in a magnetic bead-based cfDNA extraction method . This method yielded a 56% higher extraction efficiency than that of a commercial product (QIAamp kit) . The instant binding mechanism of amine coupling between the microbeads and DMS–DNA complexes significantly reduced the processing time . These results highlight the potential of this magnetic bead-based homobifunctional crosslinker platform for extraction of cfDNA from blood plasma .

Relevant Papers The paper titled “Rapid and Efficient Extraction of Cell-Free DNA Using Homobifunctional Crosslinkers” discusses the use of Dimethyl suberimidate dihydrochloride in a magnetic bead-based cfDNA extraction method . Another paper titled “Intermolecular Cross-linking of Monomeric Proteins and Cross-linking of Oligomeric Proteins as a Probe of Quaternary Structure” also discusses the use of Dimethyl suberimidate dihydrochloride .

Propriétés

IUPAC Name |

dimethyl octanediimidate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.2ClH/c1-13-9(11)7-5-3-4-6-8-10(12)14-2;;/h11-12H,3-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKCDNKCNSNFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CCCCCCC(=N)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067850 | |

| Record name | Octanediimidic acid, dimethyl ester, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Dimethyl suberimidate dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13192 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Dimethyl suberimidate dihydrochloride | |

CAS RN |

34490-86-3 | |

| Record name | Dimethyl suberimidate dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034490863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanediimidic acid, 1,8-dimethyl ester, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanediimidic acid, dimethyl ester, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dimethoxyoctane-1,8-diyldiammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dimethyl suberimidate dihydrochloride interact with its target and what are the downstream effects?

A1: Dimethyl suberimidate dihydrochloride primarily targets primary amines, such as those found in lysine residues of proteins [, , ]. It reacts with these amines to form covalent crosslinks, effectively "bridging" the amine groups together. This crosslinking has significant downstream effects, including:

- Protein Structure Analysis: Crosslinking proteins within a complex can reveal spatial proximity and aid in understanding protein-protein interactions. For example, DMS was used to study the structure of avian myeloblastosis virus (AMV), revealing a cross-linked protein complex with a molecular weight of 50,000 daltons [].

- Enhanced Extraction: DMS's ability to crosslink with DNA allows for its utilization in DNA extraction methods. By employing amine-conjugated magnetic beads, DMS-DNA complexes can be rapidly isolated [].

Q2: Can Dimethyl suberimidate dihydrochloride be used to study chromatin structure?

A2: Yes, Dimethyl suberimidate dihydrochloride has been successfully used to study chromatin structure []. Researchers used DMS alongside methyl-4-mercaptobutyrimidate (MMB) to crosslink histone H1 polymers within nuclei and extended chromatin. The analysis of the resulting H1 homopolymers provided evidence for the organization of nucleosomal chains into repeating oligonucleosomal units, each containing 12 nucleosomes. This finding suggests a higher-order organization of chromatin beyond the nucleosome level.

Q3: Are there any advantages to using Dimethyl suberimidate dihydrochloride for DNA extraction?

A3: Yes, utilizing Dimethyl suberimidate dihydrochloride for magnetic bead-based cfDNA extraction offers several advantages []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)

![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)